molecular formula C12H12N6O B2969759 N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034605-16-6

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2969759
CAS No.: 2034605-16-6
M. Wt: 256.269
InChI Key: AXNCYQUHXJBFDS-UHFFFAOYSA-N
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Description

N-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring an azetidine ring substituted with a pyrazine-2-carbonyl group at the 1-position and a pyrimidin-2-amine moiety at the 3-position.

Properties

IUPAC Name

pyrazin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c19-11(10-6-13-4-5-14-10)18-7-9(8-18)17-12-15-2-1-3-16-12/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCYQUHXJBFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, in anti-tubercular research, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, pyrazine-2-carbonyl (target compound) is electron-deficient, favoring hydrogen bonding or charge-transfer interactions . Sulfonyl groups (e.g., benzenesulfonyl in ) increase polarity and aqueous solubility, critical for pharmacokinetics .
  • Halogen Substituents :

    • Bromine () and chlorine () enhance molecular weight and may participate in halogen bonding, improving target affinity .
    • Fluorine () reduces metabolic degradation due to its electronegativity, a common strategy in drug design .

Biological Activity

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural framework consisting of:

  • Azetidine ring : Provides conformational flexibility.
  • Pyrimidine moiety : Known for its role in various biological activities.
  • Pyrazine carbonyl group : Contributes to the compound's interaction with biological targets.

These structural elements are crucial for the compound's binding affinity and specificity to its molecular targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors, modulating their activity. The pyrazine and pyrimidine components can engage in hydrogen bonding, enhancing the compound's stability and efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazine derivatives, including this compound. For instance, related compounds have shown significant inhibition of cancer cell proliferation by inducing apoptosis. In particular:

  • Cell Line Studies : Compounds similar to this compound were tested on K562 leukemia cells, demonstrating an IC50 value indicating effective growth inhibition at low concentrations .

Anti-Tubercular Activity

The compound's structural analogs have been evaluated for anti-tubercular properties. A series of substituted compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as therapeutic agents against tuberculosis .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

CompoundActivityIC50 (μM)Remarks
6aAnti-TB1.35Significant activity
6eAnti-TB2.18Not toxic to HEK cells
6hAnti-TB1.50Effective against resistant strains

These data suggest that modifications to the azetidine or pyrimidine rings can enhance biological activity.

Study on Apoptosis Induction

A notable study examined a pyrazine derivative's ability to induce apoptosis in K562 cells. The results indicated that treatment led to increased expression of pro-apoptotic genes (Bax) and decreased expression of anti-apoptotic genes (Bcl2), suggesting a mechanism through which these compounds exert their anticancer effects .

Evaluation Against Tuberculosis

In another study, derivatives were synthesized and tested for their anti-tubercular activity. The most active compounds exhibited low cytotoxicity while effectively inhibiting Mycobacterium tuberculosis, highlighting their potential as safe therapeutic options .

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